

Application Note: Standardized Protocol for Ac-Lys(Ac)-AMC HDAC Activity Assay

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Compound of Interest

Compound Name: Ac-Lys(Ac)-AMC

Cat. No.: B1513303

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Introduction & Assay Principle

Histone Deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from the

-amino group of lysine residues on histones and non-histone proteins.[1][2][3][4][5][6] Aberrant HDAC activity is implicated in oncology, neurodegeneration, and metabolic disorders, making them prime targets for drug discovery.[7]

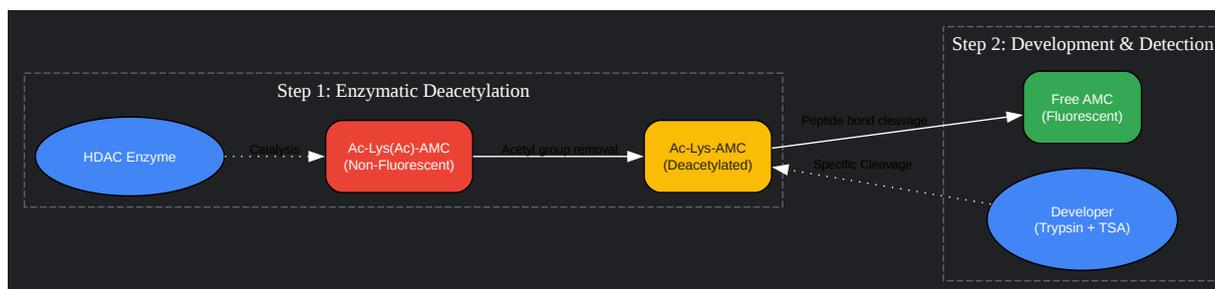
This guide details the standard operating procedure (SOP) for measuring HDAC activity using the fluorogenic substrate **Ac-Lys(Ac)-AMC**. [8] Unlike radioisotopic methods, this assay is homogeneous, non-radioactive, and amenable to high-throughput screening (HTS). [8]

Mechanism of Action

The assay relies on a two-step enzymatic cascade.[1]

- Deacetylation: The HDAC enzyme removes the acetyl group from the substrate **Ac-Lys(Ac)-AMC**. This step is silent (non-fluorescent).[8]
- Development: A "Developer" solution containing Trypsin is added. Trypsin specifically cleaves the amide bond between the lysine and the AMC fluorophore only if the lysine has been deacetylated. This releases free 7-amino-4-methylcoumarin (AMC), which fluoresces upon excitation.[1][8][9]

Note: The Developer solution typically contains a potent HDAC inhibitor (e.g., Trichostatin A) to simultaneously quench the HDAC reaction and allow the trypsin cleavage to proceed.



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Caption: Two-step fluorogenic reaction. Step 1 requires HDAC activity; Step 2 releases the fluorophore.

Materials & Reagent Preparation

Reagents

- Substrate: **Ac-Lys(Ac)-AMC** (10 mM stock in DMSO).[8] Store at -20°C or -80°C.
- Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

[8][10]

- Expert Tip: Add 0.1 mg/mL BSA to prevent enzyme adsorption to the plate, but ensure it is "Fatty Acid Free" to avoid interference.
- HDAC Enzyme: Recombinant human HDAC (e.g., HDAC1, HDAC3, or HDAC6) or nuclear extract.[8]
- Developer Solution: Trypsin (10 mg/mL stock) + Trichostatin A (TSA, 2

M final).[8]

- Standard: Ac-Lys-AMC (Deacetylated standard) or Free AMC.[8]
- Inhibitor Control: Trichostatin A (TSA) or SAHA (Vorinostat).[8]

Plate Compatibility

- Type: 96-well or 384-well Black flat-bottom polystyrene plates.[8]
- Why: Black plates minimize background scattering and crosstalk between wells compared to clear or white plates.

Assay Optimization (Critical Pre-Assay Steps)

Before running a full screen, you must validate the linear range. A common failure mode is running the assay outside the initial velocity (

) phase.

A. Linearity Check (Time & Enzyme)

Run a matrix of Enzyme Concentration vs. Time.

- Goal: Identify conditions where substrate conversion is <10-15%.
- Reasoning: Beyond 15% conversion, product inhibition and substrate depletion violate the Michaelis-Menten assumptions required for accurate IC

calculations.[8]

B. Substrate Concentration ()

Determine the

for your specific HDAC isoform.

- Protocol: Titrate **Ac-Lys(Ac)-AMC** (e.g., 1

M to 500

M) with a fixed enzyme concentration.

- Selection: Run screening assays at

. This balances signal intensity with sensitivity to competitive inhibitors.

- Typical values: Class I HDACs often have

values between 10–50

M for this substrate.

Standard Protocol (Step-by-Step)

This protocol is scaled for a 96-well plate with a final reaction volume of 50

L.[11]

Step 1: Plate Layout & Preparation

Design your plate to include the following controls:

Well Type	Component 1	Component 2	Component 3	Purpose
Blank	Assay Buffer	Solvent (DMSO)	Substrate	Background fluorescence subtraction.
100% Activity	HDAC Enzyme	Solvent (DMSO)	Substrate	Max signal reference ().[8]
Inhibitor	HDAC Enzyme	Test Compound	Substrate	Experimental data point.[2][6][10][12][13][14][15]
Inhibitor Ctrl	HDAC Enzyme	TSA (1 M)	Substrate	Positive control for inhibition.[8]

Step 2: Reaction Assembly

- Enzyme Addition: Add 15

L of diluted HDAC Enzyme to appropriate wells. (Use Assay Buffer for Blank wells).

- Compound Addition: Add 10

L of Test Compound or Solvent Control.

- Note: Pre-incubate Enzyme + Compound for 10–15 minutes at RT if checking for slow-binding inhibitors.[8]

- Substrate Initiation: Add 25

L of diluted **Ac-Lys(Ac)-AMC** Substrate to all wells.[8]

- Target Concentration: Typically 10–50

M final.

Step 3: Incubation[12][16]

- Condition: Incubate at 37°C for 30–60 minutes.
- Validation: Ensure the plate is sealed to prevent evaporation, which shifts concentrations.

Step 4: Development

- Preparation: Prepare Developer Solution (Trypsin + TSA in Assay Buffer).

- Ratio: Ensure TSA concentration is sufficient (typically 1–2

M) to instantly stop the HDAC reaction.

- Addition: Add 50

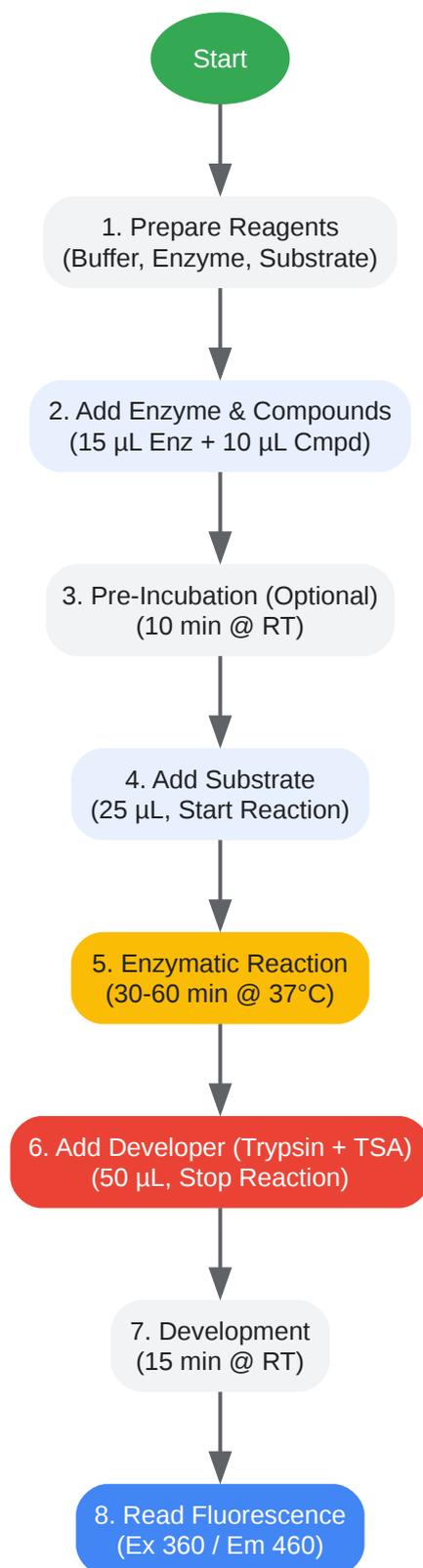
L of Developer Solution to all wells.

- Incubation: Incubate at Room Temperature for 15–20 minutes.

- Why: This allows Trypsin to cleave the deacetylated lysine. The reaction usually plateaus after 15 mins.

Step 5: Detection[6][16]

- Instrument: Fluorescence Microplate Reader.
- Settings:
 - Excitation: 350–360 nm[8]
 - Emission: 450–460 nm[8]
 - Gain: Adjust so the "100% Activity" wells are at ~60-80% of the detector's maximum range.



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Caption: Standard pipetting workflow for 96-well plate format.

Data Analysis

Background Subtraction

Subtract the mean fluorescence units (RFU) of the Blank wells from all other experimental wells.

Percentage Activity Calculation

IC50 Determination

Plot Log[Inhibitor] vs. % Activity.[\[8\]](#) Fit the data using a non-linear regression (4-parameter logistic model):

[\[8\]](#)

Troubleshooting & Expert Insights

Issue	Probable Cause	Corrective Action
High Background	Substrate degradation or autofluorescence. [8]	Use fresh substrate. Check compound autofluorescence at Ex360/Em460.
Low Signal	Enzyme inactive or Trypsin failure.	Use a Deacetylated Standard (Ac-Lys-AMC) to verify Trypsin activity independent of HDAC. [8]
False Positives	Compound inhibits Trypsin.	Run a counter-screen: Incubate Compound + Deacetylated Standard + Developer. If signal drops, the compound inhibits Trypsin, not HDAC.
Non-Linear Rates	Substrate depletion (>15% conversion). [8]	Reduce enzyme concentration or incubation time.

Link Integrity & References

- BPS Bioscience. Fluorogenic HDAC Assay Kit Protocol. (Standard industry reference for class I/IIb assays). [8]
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